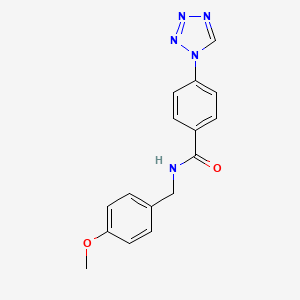

N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide

Description

N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative featuring a 4-methoxybenzyl group attached to the benzamide core and a tetrazole ring at the para position. The methoxybenzyl moiety enhances solubility and may modulate interactions with biological targets, while the tetrazole group—a heterocyclic ring containing four nitrogen atoms—is known for its metabolic stability and role in hydrogen bonding, making it a key pharmacophore in medicinal chemistry .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O2/c1-23-15-8-2-12(3-9-15)10-17-16(22)13-4-6-14(7-5-13)21-11-18-19-20-21/h2-9,11H,10H2,1H3,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWAHDRVRZMCZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with benzoyl chloride in the presence of a base such as pyridine.

Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the benzamide core with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

Formation of the Tetrazolyl Group: The tetrazolyl group can be introduced by reacting the intermediate compound with sodium azide and triethylamine in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carboxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.

Biological Studies: It can be used as a probe to study biological processes and pathways, particularly those involving enzyme inhibition or receptor binding.

Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance binding affinity to certain targets, while the tetrazolyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with derivatives sharing benzamide or tetrazole frameworks. Key differences in substitution patterns, electronic effects, and bioactivity are summarized below:

Table 1: Structural and Functional Comparison

Key Insights from Comparative Analysis

Substitution Position Matters :

- The para position of the tetrazole ring (as in the target compound) is associated with optimal hydrogen-bonding interactions in receptor binding, whereas meta-substituted analogs (e.g., ) may exhibit altered activity due to steric or electronic mismatches .

Electron-Donating vs. Electron-Withdrawing Groups: Methoxy groups (electron-donating) improve solubility and may enhance interactions with polar residues in target proteins.

Fluorine’s Unique Role :

- Fluorinated derivatives (e.g., ) demonstrate enhanced metabolic stability and binding affinity due to fluorine’s small size and high electronegativity, making them promising candidates for drug development .

Benzyl vs.

Future Research Priorities :

Structure-Activity Relationship (SAR) Studies : Systematic modification of substituents (e.g., methoxy, halogen, methyl) to optimize potency and pharmacokinetics.

Target Identification : Use computational docking and proteomic assays to identify biological targets (e.g., kinases, GPCRs).

Biological Activity

N-(4-methoxybenzyl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound notable for its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a methoxybenzyl group and a tetrazole ring, contributing to its biological properties. Its molecular formula is , with a molecular weight of 323.35 g/mol. The presence of the tetrazole moiety is particularly significant as it is known for its ability to interact with various biological targets, enhancing the compound's pharmacological potential.

This compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The tetrazole ring can inhibit specific enzymes, leading to altered biochemical pathways. For instance, it may inhibit tyrosinase, affecting melanin production and skin pigmentation.

- Receptor Modulation : The compound may interact with various receptors, potentially modulating their activity and influencing physiological responses.

- Antimicrobial Activity : Research indicates that tetrazole derivatives exhibit antimicrobial properties, suggesting that this compound may also demonstrate similar effects against various pathogens .

Antimicrobial Effects

This compound has shown promise in antimicrobial assays. In vitro studies indicate that compounds with tetrazole rings possess significant antibacterial activity, making them valuable in treating infections .

Anticancer Potential

Recent studies have highlighted the anticancer properties of tetrazole-containing compounds. For example, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and melanoma cells. The IC50 values for these compounds often fall within nanomolar concentrations, indicating strong potency .

Case Studies

Several studies have explored the biological activities of this compound and related compounds:

- Antitumor Activity : A recent investigation revealed that a structurally similar compound exhibited significant cytotoxicity against K-562 leukemia cells with an IC50 of 56.4 nM. This study utilized the MTT assay to evaluate cell viability and confirmed the selective toxicity towards cancer cells compared to normal cells .

- Antimicrobial Studies : Experimental results showed that derivatives of the tetrazole moiety demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus, supporting their potential as antimicrobial agents .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.